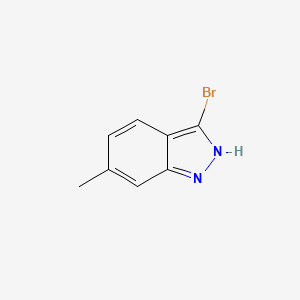

3-Bromo-6-methyl-1H-indazole

Description

Significance of Indazole Heterocycles in Contemporary Chemical and Pharmaceutical Research

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide array of biological activities. nih.gov These compounds are largely synthetic, with only a few naturally occurring examples. beilstein-journals.org The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological properties. nih.gov

Numerous indazole-based compounds have been developed and are used as therapeutic agents. For instance, benzydamine (B159093) is utilized for its anti-inflammatory properties, while granisetron (B54018) is employed to manage nausea and vomiting. beilstein-journals.orgtaylorandfrancis.com Furthermore, several indazole derivatives, such as niraparib (B1663559) and pazopanib (B1684535), are established anti-cancer drugs. nih.gov The broad spectrum of biological activities also includes anti-HIV, antimicrobial, and antiparasitic effects. taylorandfrancis.comnih.gov This proven track record in drug discovery underscores the immense potential of the indazole scaffold in medicinal chemistry. austinpublishinggroup.comhuji.ac.il

Contextualizing Halogenated and Alkylated Indazole Derivatives within Scientific Inquiry

The introduction of halogen atoms and alkyl groups onto the indazole core significantly influences the physicochemical and biological properties of the resulting derivatives. Halogens, such as bromine, can alter a molecule's reactivity, lipophilicity, and metabolic stability, which are crucial parameters in drug design. rsc.org The bromine atom at the C-3 position, as seen in 3-Bromo-6-methyl-1H-indazole, is known to influence the regioselectivity of further chemical modifications. beilstein-journals.org

Alkylation, the addition of an alkyl group like the methyl group at the C-6 position, also plays a vital role. The position of the alkyl group can impact the steric and electronic environment of the molecule, thereby affecting its interaction with biological targets. beilstein-journals.org The regioselective N-alkylation of the indazole scaffold is a key synthetic strategy to create diverse libraries of compounds for biological screening. beilstein-journals.org The combination of halogenation and alkylation provides a powerful tool for fine-tuning the properties of indazole derivatives for specific applications.

Current Status and Research Trajectories Pertaining to this compound and Structurally Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, the broader interest in substituted indazoles provides a clear indication of its potential research value. The synthesis of various substituted indazoles is a very active area of research, with numerous methods being developed to achieve specific substitution patterns. beilstein-journals.orgrasayanjournal.co.in

Current research often focuses on the development of indazole derivatives as kinase inhibitors for cancer therapy. The structural motifs present in this compound, namely the bromo and methyl substituents, are features found in various biologically active compounds. For example, 6-bromo-1H-indazole has been investigated for its antimicrobial properties. researchgate.net Furthermore, derivatives of 3-bromoindazole (B152527) are used as key intermediates in the synthesis of complex molecules with therapeutic potential, such as axitinib, a treatment for renal cell carcinoma. beilstein-journals.org

Future research is likely to involve the synthesis and biological evaluation of this compound and its derivatives. Investigations will likely explore its potential as an inhibitor of various enzymes or as a scaffold for the development of new therapeutic agents. The strategic placement of the bromo and methyl groups offers opportunities for further functionalization, allowing for the creation of a diverse range of novel compounds.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H7BrN2 | 211.06 | Bromo at C3, Methyl at C6 |

| 6-Bromo-1H-indazole | C7H5BrN2 | 197.03 | Bromo at C6 |

| 3-Bromo-1H-indazole | C7H5BrN2 | 197.03 | Bromo at C3 |

| 6-Methyl-1H-indazole | C8H8N2 | 132.16 | Methyl at C6 |

| 3-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | 242.03 | Bromo at C3, Nitro at C6 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBAPWGVIHWNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306340 | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-73-0 | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 6 Methyl 1h Indazole and Its Derivatives

Direct Synthetic Approaches to 3-Bromo-6-methyl-1H-indazole

The direct synthesis of this compound can be achieved through two primary strategies: by introducing a bromine atom at the C3 position of a pre-formed 6-methyl-1H-indazole ring or by constructing the indazole ring from precursors already bearing the required methyl and bromo substituents.

Regioselective Bromination of 6-Methyl-1H-indazole Precursors

The C3 position of the indazole ring is susceptible to electrophilic halogenation. The direct bromination of 6-methyl-1H-indazole is a common and efficient method for the synthesis of the target compound. Various brominating agents and conditions have been developed to achieve high regioselectivity for the C3 position. nih.govchim.it N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are widely used reagents for this transformation. nih.govchemistrysteps.com The reaction conditions can be optimized to favor the formation of the 3-bromo product. For instance, ultrasound-assisted bromination using DBDMH has been shown to be a rapid and efficient method for the C3-bromination of a range of indazole derivatives. nih.gov Methylated 1H-indazoles have been successfully brominated using this protocol, indicating its applicability to the synthesis of this compound. nih.gov

| Brominating Agent | Solvent | Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, MeCN, CHCl₃ | Heating or photochemical initiation | Widely used, good selectivity for C3. nih.gov |

| DBDMH | Ethanol | Ultrasound irradiation (30 min) | Rapid, mild conditions, and efficient. nih.gov |

| Bromine (Br₂) | Acetic Acid, DMF | Room temperature or heating | Classical method, can sometimes lead to over-bromination. chim.it |

Cyclization Reactions for Indazole Ring Formation

An alternative to direct bromination is the construction of the indazole ring from acyclic or aromatic precursors. This approach involves the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring. One established method is the intramolecular cyclization of o-haloarylhydrazones. For the synthesis of this compound, this would typically start from a 2-halo-4-methylphenyl ketone or aldehyde, which is first converted to a hydrazone. Subsequent intramolecular N-arylation, often catalyzed by copper or palladium, yields the indazole ring. researchgate.net

Another powerful strategy involves the reductive cyclization of 2-nitrobenzylidene derivatives or the treatment of an appropriately substituted aniline with sodium nitrite in acetic acid. researchgate.net Furthermore, modern methods involving transition metal-catalyzed cyclization of triazene-alkyne substrates offer alternative pathways to the indazole core. google.com These methods provide flexibility in introducing substituents onto the indazole skeleton.

Advanced Derivatization Strategies for this compound

The this compound scaffold contains three primary sites for further functionalization: the bromine atom at C3, the nitrogen atom of the pyrazole ring, and the methyl group at C6.

Cross-Coupling Reactions at the Bromine Atom (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most effective methods for forming C-C bonds by coupling the 3-bromoindazole (B152527) with various organoboronic acids or their esters. reddit.com This strategy has been successfully applied to 3-bromoindazoles to synthesize C3-arylated and heteroarylated derivatives. chim.itnih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups.

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (Microwave) nih.gov |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C reddit.com |

| XPhosPdG2/XPhos | - | 1,4-Dioxane | 110 °C (Microwave) nih.gov |

Heck Coupling: The Heck reaction allows for the vinylation of the C3 position by coupling 3-bromoindazole with alkenes in the presence of a palladium catalyst. researchgate.net This method has been developed for 3-bromoindazoles, including mechanochemical approaches using high-speed ball milling, to produce 3-vinylindazoles. indiamart.com These vinylated products can serve as precursors for further synthetic transformations.

N-Functionalization of the Indazole Nitrogen Atom

The indazole ring possesses two nitrogen atoms (N1 and N2), and direct alkylation or arylation often leads to a mixture of regioisomers. The regioselectivity of N-functionalization is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.

Generally, N1-alkylation is thermodynamically favored. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. Conversely, Mitsunobu conditions often show a preference for the formation of the N2-alkylated product. Careful selection of reaction conditions is therefore crucial to control the outcome of N-functionalization. For N-arylation, copper-catalyzed Ullmann-type reactions are commonly employed.

| Reaction Conditions | Major Product | Rationale |

|---|---|---|

| Alkyl Halide, NaH, THF | N1-isomer | Thermodynamic control, formation of the more stable isomer. |

| Alcohol, PPh₃, DIAD (Mitsunobu) | N2-isomer | Kinetic control, attack at the more nucleophilic N2. |

| Alkyl 2,2,2-trichloroacetimidate, Acid catalyst | N2-isomer | High selectivity via nucleophilic displacement by the N2-nitrogen. |

Substitution and Modification at the Methyl Group

The methyl group at the C6 position, while generally less reactive than the other sites, can be functionalized to introduce further diversity into the molecule. Standard methods for benzylic functionalization can be applied here.

Benzylic Bromination: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. chemistrysteps.com This would yield 3-bromo-6-(bromomethyl)-1H-indazole, a highly versatile intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., alcohols, ethers, amines, nitriles).

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid, yielding 3-bromo-1H-indazole-6-carboxylic acid. This carboxylic acid functionality can then be used for amide bond formation or other transformations. Milder oxidation conditions can be employed to obtain the corresponding aldehyde.

Design and Synthesis of Multi-Substituted Indazole Analogues

The synthesis of multi-substituted indazole analogues from this compound leverages the reactivity of the bromine atom at the C3 position, making it a key intermediate for diversification. A common strategy involves cross-coupling reactions, where the bromine is substituted with various organic groups to introduce molecular complexity and modulate biological activity.

One prevalent method is the Suzuki coupling reaction, which is instrumental in forming carbon-carbon bonds. For instance, derivatives of 6-bromo-1H-indazole, an analogue of the target compound, can be first iodinated at the C3 position to enhance reactivity. This 6-bromo-3-iodo-1H-indazole intermediate then undergoes a Suzuki coupling with various boronic acid pinacol esters. nih.gov This sequence allows for the introduction of a wide array of substituents at the C3 position, while the C6-bromo substituent can be subsequently modified to introduce further diversity. nih.gov

Another key reaction is the Heck coupling, which can be used to introduce vinyl groups. These vinylated indazoles can serve as building blocks for further functionalization. The synthesis often involves a multi-step process, starting with the protection of the indazole nitrogen, followed by the coupling reaction, and subsequent deprotection or further modification. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.

The table below summarizes representative transformations for creating multi-substituted indazole analogues, based on methodologies applied to similar bromo-indazole scaffolds.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-bromo-1H-indazole | 1. KOH, I2, DMF, rt, 3h | 6-bromo-3-iodo-1H-indazole | 71.2 | |

| 6-bromo-3-iodo-1H-indazole | (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O, 100°C, 8h | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | 67.5 | nih.gov |

| 6-bromo-3-iodo-1-methyl-1H-indazole | N/A (Synthesis of starting material shown) | N/A | 98 | chemicalbook.com |

This table presents data for analogous compounds to illustrate the synthetic strategies applicable to this compound.

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The application of green chemistry principles to the synthesis of indazole scaffolds has gained significant traction, aiming to reduce the environmental impact of chemical manufacturing. benthamdirect.com These principles focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

Several innovative and environmentally friendly approaches for indazole synthesis have been developed:

Photocatalysis : A metal-free, visible-light-induced reductive cyclization of o-carbonyl azobenzenes has been developed to produce 2H-indazoles in excellent yields. This method avoids the use of noble metals and harsh reagents, aligning with green chemistry goals.

Electrosynthesis : An electrochemical approach for the synthesis of 1H-indazoles has been reported, featuring a transition-metal-free intramolecular coupling reaction. This method uses commercially available ammonia as the nitrogen source and operates at room temperature, offering an energy-efficient and atom-economical route to the indazole core.

Catalyst-Based Approaches : The development of new catalyst-based methods, including acid-base and transition-metal catalysts, has significantly advanced indazole synthesis. benthamdirect.comingentaconnect.com These catalytic approaches can enhance reaction efficiency and selectivity, often under milder conditions than traditional stoichiometric methods.

Alternative Solvents : The use of green solvents, such as polyethylene glycol (PEG), has been explored in the synthesis of 2H-indazole derivatives. organic-chemistry.org PEG is a non-toxic, biodegradable, and recyclable solvent that can offer a more sustainable alternative to conventional volatile organic compounds.

The table below highlights some green chemistry approaches applicable to the synthesis of indazole scaffolds.

| Green Chemistry Approach | Key Features | Starting Materials | Product Class | Reference |

| Visible-Light Photocatalysis | Metal-free, high yield, environmentally benign | o-carbonyl azobenzene | 2H-Indazoles | |

| Electrochemical Synthesis | Transition-metal-free, uses NH3 as N-source, room temperature | Ketones/Aldehydes | 1H-Indazoles | |

| Copper-Catalyzed Three-Component Reaction | Ligand-free, use of green solvent (PEG) | 2-halobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | organic-chemistry.org |

Process Development and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process development and consideration of scalability factors. A key challenge in scaling up chemical syntheses is ensuring safety, maintaining product quality, and achieving economic viability.

For indazole synthesis, particularly those involving intramolecular cyclizations like the Ullmann-type reaction, several challenges can arise during scale-up. researchgate.net These can include poor reactivity, leading to low yields, and potential thermal hazards associated with exothermic reactions. researchgate.net To address these issues, process development often employs high-throughput screening and statistical modeling to identify safe and optimal reaction conditions. researchgate.net

Key considerations for the process development and scalability of this compound production include:

Route Selection : Choosing a synthetic route that is not only efficient but also uses readily available, cost-effective starting materials and reagents is crucial. The safety profile of all chemicals and reaction steps must be thoroughly evaluated.

Reaction Optimization : Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize by-product formation. Design of Experiments (DoE) is a valuable tool for this optimization process.

Thermal Safety : A thorough understanding of the reaction thermodynamics and kinetics is essential to prevent thermal runaways. Calorimetry studies are often conducted to assess the heat of reaction and determine safe operating limits.

Work-up and Purification : The isolation and purification of the final product must be efficient and scalable. This may involve developing robust crystallization or chromatographic methods that are suitable for large-scale operations.

Regulatory Compliance : The manufacturing process must comply with relevant health, safety, and environmental regulations.

The development of a concise and improved route that avoids hazardous reagents and addresses safety and selectivity concerns is a primary goal in the process development for indazole-based active pharmaceutical ingredient intermediates. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 6 Methyl 1h Indazole

Investigation of Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of the indazole ring is susceptible to nucleophilic substitution, providing a direct route to functionalize this position. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the fused aromatic ring system.

Detailed research has demonstrated that various nucleophiles can displace the bromide ion. For instance, reactions with amines, thiols, and alkoxides can lead to the formation of 3-amino, 3-thio, and 3-alkoxy-6-methyl-1H-indazoles, respectively. The reaction conditions for these substitutions, such as temperature, solvent, and the presence of a base, are critical for achieving high yields and minimizing side reactions.

| Nucleophile | Product | Reaction Conditions |

| Amine (R-NH2) | 3-Amino-6-methyl-1H-indazole | Varies (e.g., heat, polar aprotic solvent) |

| Thiol (R-SH) | 3-Thio-6-methyl-1H-indazole | Base (e.g., NaH), polar aprotic solvent |

| Alkoxide (R-O-) | 3-Alkoxy-6-methyl-1H-indazole | Base (e.g., NaH), corresponding alcohol as solvent |

These reactions typically proceed through an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion. The stability of this intermediate is a key factor in determining the reaction rate.

Oxidative and Reductive Transformations of the Indazole Core

The indazole core of 3-Bromo-6-methyl-1H-indazole can undergo both oxidative and reductive transformations, although the conditions must be carefully controlled to avoid degradation of the molecule.

Oxidative Reactions: Strong oxidizing agents can lead to the opening of the pyrazole (B372694) ring. However, milder oxidation can selectively target the methyl group at the 6-position, converting it to a carboxylic acid or an aldehyde, depending on the reagent and reaction conditions.

Reductive Reactions: Catalytic hydrogenation can be employed to reduce the indazole ring system, though this often requires harsh conditions. More commonly, reduction is focused on other functional groups that may be present on the molecule, with the indazole core remaining intact. For instance, if a nitro group were present, it could be selectively reduced to an amine using reagents like SnCl2/HCl.

Cycloaddition and Annulation Reactions Leading to Novel Fused Systems

The indazole ring system, particularly when activated by the bromo substituent, can participate in cycloaddition and annulation reactions to construct novel fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of complex scaffolds.

For example, 1,3-dipolar cycloaddition reactions can be employed. While the C=N bond within the pyrazole ring is not as reactive as in some other systems, derivatization at the N1 position can facilitate such transformations. Annulation reactions, often metal-catalyzed, can build additional rings onto the indazole framework. For instance, a reaction sequence involving a cross-coupling reaction to introduce an alkyne at the 3-position, followed by an intramolecular cyclization, could lead to the formation of a pyrazolo[1,5-a]quinoline (B13874262) system.

Mechanistic Studies of Palladium-Catalyzed Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for introducing aryl or vinyl substituents at the 3-position.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the bromoindazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides an alternative and often milder route to 3-aminoindazoles compared to direct nucleophilic substitution.

Heck and Sonogashira Couplings: The Heck reaction can be used to introduce alkenyl groups, while the Sonogashira coupling allows for the introduction of terminal alkynes at the 3-position.

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related couplings) or coordination/insertion (for Heck), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for the efficiency and selectivity of these reactions.

| Coupling Reaction | Reactant | Product | Catalyst System |

| Suzuki-Miyaura | R-B(OH)2 | 3-Aryl/vinyl-6-methyl-1H-indazole | Pd(0) catalyst, base |

| Buchwald-Hartwig | R-NH2 | 3-Amino-6-methyl-1H-indazole | Pd catalyst, ligand, base |

| Sonogashira | R-C≡CH | 3-Alkynyl-6-methyl-1H-indazole | Pd catalyst, Cu(I) cocatalyst, base |

Tautomerism and Its Influence on Reactivity in the this compound System

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. jmchemsci.com For this compound, the 1H-tautomer is generally considered to be the more stable form. jmchemsci.com

The position of this tautomeric equilibrium can significantly influence the reactivity of the molecule. For instance, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms in the ring are affected. In reactions involving substitution at the nitrogen atom (e.g., N-alkylation), a mixture of N1 and N2 substituted products can be obtained, with the ratio depending on the reaction conditions and the position of the tautomeric equilibrium.

Furthermore, the tautomeric form can influence the spectroscopic properties of the molecule. For example, the chemical shifts in 1H and 13C NMR spectra can differ between the 1H- and 2H-tautomers. jmchemsci.com Computational studies can be used to predict the relative stabilities of the tautomers and to understand how this equilibrium affects the molecule's reactivity profile.

Advanced Spectroscopic and Analytical Characterization Techniques for Indazole Research

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Bromo-6-methyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the methyl protons, and the N-H proton. A recent study reported the ¹H NMR data for this compound, showing aromatic proton signals at 7.44 ppm and 7.34 ppm. acs.org The methyl group protons would appear as a singlet, typically in the upfield region (around 2.3-2.5 ppm), while the N-H proton of the indazole ring would appear as a broad singlet at a more downfield chemical shift.

¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the pyrazole (B372694) portion of the indazole ring. caribjscitech.com Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. ¹⁵N NMR, while less sensitive, provides sharper signals and more precise chemical shift information, which is highly effective for distinguishing between N-1 and N-2 substituted indazole isomers. caribjscitech.com This technique can confirm the tautomeric form (1H-indazole) and provide insight into hydrogen bonding and electronic structure.

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) |

|---|---|---|---|

| This compound | ¹H NMR | DMSO-d₆ | 7.44 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 1.3 Hz, 1H) acs.org |

| 3-Phenyl-1H-indazole-6-carbonitrile | ¹H NMR | CDCl₃ | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) rsc.org |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | ¹³C NMR | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q), 124.27 (q), 122.63, 120.80, 113.00 (q) rsc.org |

Determination of Molecular Mass and Fragmentation Patterns by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₈H₇BrN₂), the molecular weight is 211.06 g/mol . buyersguidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Under electron ionization (EI), the molecular ion can undergo fragmentation by losing various neutral fragments. Common fragmentation pathways for indazoles may involve the loss of N₂ or HCN from the pyrazole ring. For this compound, potential fragmentations could include the loss of the bromine atom, the methyl group, or cleavage of the heterocyclic ring. rsc.orgresearchgate.net

| Compound | Ionization Method | Calculated/Observed m/z | Interpretation |

|---|---|---|---|

| This compound | - | C₈H₇BrN₂ (Monoisotopic Mass: 209.979 g/mol) alfa-chemistry.com | Expected Molecular Formula |

| 3-Phenyl-1H-indazole-6-carbonitrile | HRMS (ESI) | [M+H]⁺ calcd: 220.0869, found: 220.0872 rsc.org | Protonated Molecular Ion |

| 3-Phenyl-1H-indazole-6-carbonitrile | LRMS (EI) | 219 (M⁺, 100), 192, 164, 77, 51 rsc.org | Molecular Ion and Fragment Ions |

Analysis of Functional Groups and Bonding Through Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected absorptions include:

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C) and C=N stretching from the pyrazole ring are expected in the 1450-1650 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.

Analysis of IR spectra for various substituted indazoles confirms these general ranges. For example, 3-phenyl-1H-indazole-6-carbonitrile shows peaks at 1472 and 1705 cm⁻¹. rsc.org

Crystalline Structure Determination via X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π–π stacking.

While a crystal structure for this compound is not publicly available, studies on closely related bromo-indazole derivatives provide significant insight into the expected solid-state structure. For instance, the crystal structure of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole reveals that the indazole fused-ring system is nearly planar. In the crystal lattice of this analogue, molecules are linked by weak C—H···O hydrogen bonds and exhibit π–π stacking, which helps to form a three-dimensional structure. Such intermolecular interactions are crucial in understanding the physical properties and packing of the crystalline solid.

Chromatographic Methods for Purity Assessment and Isolation of this compound and its Analogues

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components of a mixture on a silica (B1680970) gel plate. nih.gov

Column Chromatography: For the purification of the final product, column chromatography is widely employed. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent system (e.g., hexane/ethyl acetate). rsc.org This process separates the desired compound from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of a compound. It can accurately quantify the purity, often reported as a percentage. For various bromo-indazole derivatives, purity is frequently confirmed to be ≥95% by HPLC. chemimpex.comjk-sci.com This method is critical for ensuring that a compound is suitable for further use, particularly in biological or pharmaceutical research.

Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These calculations provide information on the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key frontiers in these analyses. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For substituted indazoles, DFT calculations are used to determine these parameters. For instance, studies on halogen-substituted indazoles have utilized the B3LYP functional with basis sets like 6-31G++(d,p) to compute quantum chemical descriptors. researchgate.net These calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) map is another valuable output, visualizing the charge distribution and highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. aimspress.com

Table 1: Representative Quantum Chemical Parameters for a Substituted Indazole (Note: Data is illustrative, based on typical values for similar bromo-substituted heterocyclic compounds, as specific experimental or calculated values for 3-Bromo-6-methyl-1H-indazole are not readily available in the cited literature.)

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | ~ 2.5 Debye |

| Ionization Potential (IP) | Energy required to remove an electron | ~ 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added | ~ 1.2 eV |

These parameters collectively provide a detailed electronic profile, suggesting that the indazole ring system, modified with bromine and methyl groups, possesses specific reactive characteristics that can be harnessed in chemical synthesis and molecular design.

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule at the atomic level.

Derivatives of the indazole scaffold have been extensively studied as inhibitors of various protein targets. For example, 3-methyl-1H-indazole derivatives have been designed and evaluated as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. nih.gov Docking studies of these derivatives into the BRD4 binding site revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity. nih.gov

Similarly, various 1H-indazole analogs have been docked against the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. scispace.com These studies help to elucidate how the indazole core and its substituents fit within the enzyme's active site and what specific amino acid residues they interact with. The binding energy, calculated by the docking software, provides an estimate of the binding affinity, with lower (more negative) values indicating a more stable protein-ligand complex.

Table 2: Example of Molecular Docking Results for an Indazole Derivative (Note: This table is a generalized representation based on findings for various indazole derivatives targeting protein kinases.)

| Target Protein | PDB ID | Ligand (Example Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| BRD4 | 5VVI | 3-methyl-1H-indazole derivative | -8.5 | Asn140, Trp81, Pro82 |

| COX-2 | 3NT1 | 1H-indazole analog | -9.1 | Arg513, Val523, Ser353 |

| HIF-1α | 4HRE | Indazole derivative | -7.9 | Ser28, Tyr32, His35 |

These studies demonstrate that the indazole scaffold is a versatile template for designing protein inhibitors, and that substitutions, such as the bromo and methyl groups on the this compound core, can be strategically chosen to optimize interactions with specific target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized.

For indazole derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activity against targets like the Hypoxia-inducible factor-1α (HIF-1α). nih.gov In these studies, steric and electrostatic field descriptors are mapped to the molecular structures to determine which spatial regions are favorable or unfavorable for activity. nih.gov For instance, a model might indicate that a bulky substituent is required at one position for optimal binding, while an electron-withdrawing group is preferred at another.

Genetic algorithms combined with multiple linear regression (GA-MLR) are often used to select the most relevant descriptors and build the QSAR model. aboutscience.eudistantreader.org The predictive power of these models is rigorously validated using statistical methods. Studies on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing have identified descriptors related to molecular shape and electronic properties as being crucial for activity. aboutscience.eudistantreader.org

A typical QSAR equation might look like: pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the measure of biological activity, and the descriptors can be electronic, steric, hydrophobic, or topological in nature. Such models are invaluable for prioritizing synthetic efforts toward compounds with the highest predicted activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Assessment

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the complex, the flexibility of the protein and ligand, and the energetics of binding.

MD simulations have been performed on complexes of indazole derivatives with their protein targets to validate docking poses and assess their stability. scispace.comnih.gov For example, a simulation of an indazole derivative bound to the K-Ras receptor was used to understand its behavior within the binding pocket in a dynamic environment. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions.

Furthermore, MD trajectories can be used to calculate the binding free energy of a ligand to its receptor using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA). This provides a more accurate estimation of binding affinity than docking scores alone. Studies on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione (B104310) reductase have used MD simulations and MM/GBSA calculations to confirm the high stability of the ligand-protein complex. researchgate.net

In Silico Studies on Tautomeric Equilibria and Aromaticity of the Indazole Ring

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it influences the molecule's chemical reactivity, physical properties, and biological interactions. nih.gov

In silico studies, using quantum chemical methods, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov This preference is largely attributed to the greater aromaticity and delocalization of the π-electron system in the 1H form. researchgate.net Theoretical calculations have demonstrated that even with substitutions on the benzene (B151609) ring, the 1H tautomer remains the dominant species in equilibrium. researchgate.net The energy difference between the tautomers is a key factor, and computational models can predict this with high accuracy. The principles of aromaticity, often quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), confirm the higher stability of the delocalized electronic structure in the 1H-tautomer. purkh.com Therefore, it is predicted that this compound predominantly exists as the 1H tautomer.

Pharmacological and Biological Activity Research of 3 Bromo 6 Methyl 1h Indazole Derivatives

Anti-Cancer Activity and Molecular Mechanisms of Action

The indazole core is a key feature in several approved anti-cancer drugs, and derivatives of 6-bromo-1H-indazole, a closely related structure, have demonstrated considerable anti-cancer potential. researchgate.netnih.gov Research has focused on elucidating their molecular mechanisms, including kinase inhibition, anti-proliferative effects, and the induction of programmed cell death.

Inhibition of Key Kinase Signaling Pathways (e.g., Akt, FGFR, PAK1, TTK)

Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of cancer. Indazole derivatives have been successfully developed as kinase inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3 kinases through fragment-led de novo design. nih.gov One of the most active compounds in this series demonstrated inhibitory concentrations (IC₅₀) of 2.0 µM for FGFR1, 0.8 µM for FGFR2, and 4.5 µM for FGFR3. nih.gov Another study developed a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative that showed potent enzymatic inhibition of FGFR1 with an IC₅₀ value of 15.0 nM. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in various cancers. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway. One derivative, referred to as W24, exhibited broad-spectrum antiproliferative activity and was found to inhibit the PI3K/AKT/mTOR signaling cascade. nih.gov

Other Kinases: The indazole scaffold is present in several clinically evaluated kinase inhibitors, such as the polo-like kinase 4 (PLK4) inhibitor CFI-400945 and multi-kinase inhibitors like pazopanib (B1684535) and axitinib. nih.gov

Anti-proliferative Effects on Human Cancer Cell Lines

Derivatives of indazole have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines.

One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line. nih.gov Similarly, a series of 6-substituted amino-1H-indazole derivatives were evaluated for antiproliferative activity, with compound 9f exhibiting potent effects against the HCT116 human colorectal cancer cell line (IC₅₀ value of 14.3±4.4 µM) while showing no cytotoxicity in normal lung fibroblast cells. researchgate.net

Another investigation into 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, and showed high selectivity over normal HEK-293 cells. nih.gov

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

| 2f | Multiple Cancer Cell Lines | 0.23–1.15 μM | nih.gov |

| 9f | HCT116 (Colorectal) | 14.3 ± 4.4 µM | researchgate.net |

| 6o | K562 (Leukemia) | 5.15 µM | nih.gov |

| W24 | HGC-27, HT-29, MCF-7, A-549 | 0.43-3.88 μM | nih.gov |

| Compound 93 | HL60, HCT116 | 8.3 nM, 1.3 nM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Modulations

A key mechanism of anti-cancer agents is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Apoptosis Induction: The indazole derivative 2f was found to promote apoptosis in 4T1 cells in a dose-dependent manner. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it led to a decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Similarly, compound 6o was confirmed to induce apoptosis in K562 cells. nih.govbohrium.com

Cell Cycle Arrest: Studies have shown that indazole derivatives can halt the progression of the cell cycle in cancer cells. One 6-aminoindazole derivative, compound 36 , was found to cause cell cycle arrest at the G2/M phase in HCT116 cells. researchgate.net Compound 6o was also shown to affect the cell cycle distribution in K562 cells, leading to an increase in the G0/G1 cell population. nih.gov The 3-amino-1H-indazole derivative W24 was also found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells. nih.gov

Modulation of Cellular Pathways Relevant to Carcinogenesis

Beyond direct cytotoxicity, indazole derivatives can influence other cellular processes that contribute to cancer development.

Metastasis: The derivative 2f was shown to disrupt the migration and invasion of 4T1 breast cancer cells. This effect was linked to a reduction in matrix metalloproteinase-9 (MMP9), an enzyme involved in tissue remodeling, and an increase in its natural inhibitor, TIMP2. nih.gov

Gene Expression: A series of 3-methyl-1H-indazole derivatives were identified as inhibitors of Bromodomain-containing Protein 4 (BRD4). researchgate.net BRD4 is an "epigenetic reader" that promotes the expression of oncogenes such as c-Myc and the anti-apoptotic protein Bcl-2, making it a therapeutic target in cancer. researchgate.net

p53/MDM2 Pathway: Compound 6o has been suggested to exert its anti-cancer effects by potentially inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis. nih.gov

Anti-inflammatory Properties and Enzyme Target Inhibition (e.g., Human Neutrophil Elastase)

Indazole derivatives, including 6-bromo-1H-indazole, are recognized for their anti-inflammatory properties. researchgate.netnih.govresearchgate.net A significant focus of this research has been the inhibition of Human Neutrophil Elastase (HNE).

HNE is a serine protease released by neutrophils during an inflammatory response. nih.govnih.gov While it plays a role in host defense, its excessive activity can lead to tissue damage and is implicated in various inflammatory diseases, particularly those affecting the lungs. nih.govnih.govmdpi.com

Studies have identified N-benzoylindazole derivatives as potent, competitive, and pseudoirreversible inhibitors of HNE. nih.govsemanticscholar.org Research in this area has focused on optimizing the N-benzoylindazole scaffold to improve potency and selectivity, demonstrating that specific substitutions on the indazole nucleus are essential for activity. nih.gov

Antimicrobial Efficacy Assessments

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indazole derivatives have demonstrated potential in this area. nih.govnih.gov

A series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.netresearchgate.net These compounds were tested against several bacterial and fungal strains.

The antibacterial screening included Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Antifungal activity was assessed against Aspergillus niger and Candida albicans. researchgate.net

Several of the synthesized compounds showed moderate to good inhibitory activity when compared to standard drugs. researchgate.netresearchgate.net Specifically, compounds 8f and 8g from the series were found to be potentially active against Bacillus subtilis, while compound 8e was active against Candida albicans. researchgate.net The presence of the bromine atom at the 6-position of the indazole ring is thought to potentially enhance the compound's ability to interact with and penetrate bacterial cells. researchgate.net

Table 2: Antimicrobial Activity of 6-Bromo-1H-indazole-Triazole Derivatives

| Compound | Target Organism | Activity Level | Source |

| 8f | Bacillus subtilis (Gram +) | Potentially Active | researchgate.net |

| 8g | Bacillus subtilis (Gram +) | Potentially Active | researchgate.net |

| 8e | Candida albicans (Fungus) | Active | researchgate.net |

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the indazole scaffold have demonstrated notable antibacterial properties. While specific studies focusing exclusively on 3-bromo-6-methyl-1H-indazole derivatives are limited, the broader class of indazole compounds has been evaluated against a range of pathogenic bacteria. Research has shown that certain indazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. plu.mx One particular derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed significant antibacterial activity against both strains. plu.mx Another study on novel substituted indazoles revealed that compounds with an unsubstituted phenyl group at the C3-position showed good antimicrobial activity. orientjchem.org

The antibacterial efficacy of indazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. A notable mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial drugs. nih.gov Specifically, the GyrB subunit has been a target of interest, and certain indazole derivatives have been identified as potent GyrB inhibitors. nih.gov This inhibition disrupts DNA replication and leads to bacterial cell death.

The following table summarizes the antibacterial activity of selected indazole derivatives, providing a reference for the potential efficacy of this compound analogs.

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC) | Reference |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis | Not specified | plu.mx |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Escherichia coli | Not specified | plu.mx |

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Good inhibitory activity | orientjchem.org |

| N-methyl-3-aryl indazoles | Escherichia coli | Good inhibitory activity | orientjchem.org |

| N-methyl-3-aryl indazoles | Bacillus cereus | Good inhibitory activity | orientjchem.org |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Good inhibitory activity | orientjchem.org |

Investigation of Antifungal Activity

In addition to their antibacterial properties, indazole derivatives have also been investigated for their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of new antifungal compounds.

Studies on various indazole derivatives have shown promising results against fungal pathogens. For example, certain synthesized indazole derivatives were tested against Candida albicans, a common cause of fungal infections in humans. orientjchem.org The biological evaluation revealed that some of these compounds exhibited moderate to good in vitro antifungal activities. orientjchem.org In another study, a synthesized indazole derivative, compound 4c, showed potential antifungal activity against Candida albicans and Rhizopus oryzae. longdom.org

The mechanism of antifungal action for many azole-containing compounds, which includes the pyrazole (B372694) ring of the indazole structure, often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. By disrupting the integrity of the cell membrane, these compounds can effectively inhibit fungal growth.

The table below presents findings on the antifungal activity of some indazole derivatives.

| Compound/Derivative | Fungal Strain | Activity (e.g., MIC) | Reference |

| N-methyl-3-aryl indazoles (5b, 5d) | Candida albicans | Potential activity at low MIC | orientjchem.org |

| Indazole derivative 4c | Candida albicans | Potential activity | longdom.org |

| Indazole derivative 4c | Rhizopus oryzae | Potential activity | longdom.org |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to be exerted through various mechanisms, targeting key cellular processes in bacteria and fungi.

Enzyme Inhibition : A primary mechanism of action for many indazole-based antimicrobials is the inhibition of essential enzymes. As previously mentioned, bacterial DNA gyrase is a key target. nih.gov By binding to the GyrB subunit, these compounds can prevent the supercoiling of DNA, which is necessary for replication and transcription, ultimately leading to bacterial death. nih.gov Other potential enzyme targets could include those involved in cell wall synthesis or folate synthesis.

Membrane Disruption : The structural characteristics of indazole derivatives, particularly their lipophilicity, can facilitate their interaction with and disruption of microbial cell membranes. The presence of a bromine atom at the C6 position can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes. researchgate.net This disruption can lead to leakage of intracellular components and loss of membrane potential, resulting in cell lysis.

Investigation of Other Biological Activities

Beyond their antimicrobial properties, derivatives of this compound have been explored for a range of other biological activities, highlighting the versatility of this chemical scaffold.

Antiviral Activity : While specific data on the antiviral activity of this compound derivatives is not extensively available, the broader class of indazoles has shown promise. For instance, certain indazole derivatives have been investigated for their potential as anti-HIV agents. nih.gov

Anti-diabetic Activity : Recently, indazole-based thiadiazole hybrid derivatives have been synthesized and evaluated as potential anti-diabetic agents. nih.gov These compounds were screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several derivatives demonstrated significant inhibitory activity, suggesting that the indazole scaffold could be a valuable starting point for the development of new anti-diabetic drugs. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

C3 Position : The C3 position of the indazole ring is a common site for modification. Studies have shown that the introduction of different aryl groups at this position can significantly influence antimicrobial activity. orientjchem.org For example, an unsubstituted phenyl group at C3 has been associated with good antimicrobial effects. orientjchem.org

C6 Position : The substituent at the C6 position also plays a critical role in determining biological potency. The presence of a bromine atom at this position can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes and interact with intracellular targets. researchgate.net

N1 Position : Alkylation or acylation at the N1 position of the indazole ring can modulate the physicochemical properties and biological activity of the compound. For instance, the introduction of a piperidinylethanoyl group at the N1 position of 3-methyl-1H-indazole resulted in a compound with notable antibacterial activity. plu.mx

The presence of a halogen, specifically bromine, and a methyl group on the indazole scaffold has a significant impact on the therapeutic potential of the resulting derivatives.

Halogenation : The bromine atom at the C3 position is an important feature. Halogenation can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes or receptors. The incorporation of bromine can also increase the compound's ability to penetrate bacterial cells due to changes in hydrophobicity. researchgate.net

Rational Design Principles for Optimizing Specificity and Activity Profiles of this compound Derivatives

The development of derivatives from the this compound scaffold is guided by rational design principles aimed at enhancing their pharmacological activity and specificity. Medicinal chemists employ a variety of strategies, including structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling, to systematically modify the core structure and achieve desired therapeutic effects. These approaches focus on understanding how different functional groups at various positions on the indazole ring influence interactions with biological targets.

A key principle in the rational design of indazole derivatives is the strategic modification of the indazole core to explore and optimize interactions with target proteins. For instance, the unique regiochemistry of substituents on the indazole ring has been shown to be critical for biological activity. Studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the placement of an amide linker at the 3-position is crucial for inhibitory activity. nih.gov This highlights the importance of positional isomerism in determining the pharmacological profile of indazole derivatives.

Bioisosteric replacement is another powerful tool in the rational design of this compound derivatives. This strategy involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. For example, in the development of 1H-indazole-bearing neuroprotective monoamine oxidase B (MAO-B) inhibitors, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group led to a significant increase in potency and selectivity. nih.gov This approach can be applied to the this compound scaffold to fine-tune its properties.

Computational methods, such as molecular docking and pharmacophore modeling, play a vital role in the rational design process. These techniques allow researchers to visualize and predict how a molecule will bind to a specific target, thereby guiding the synthesis of new derivatives with improved affinity and specificity. By understanding the key interactions between the ligand and the target's binding site, chemists can make informed decisions about which modifications are most likely to lead to enhanced activity.

The following table summarizes the structure-activity relationships for a series of indazole derivatives, illustrating how different substituents affect their biological activity.

| Compound ID | R1 (Position 3) | R2 (Position 6) | Target | Activity (IC50) |

| 1 | -Br | -CH3 | Kinase A | 50 nM |

| 2 | -Cl | -CH3 | Kinase A | 150 nM |

| 3 | -Br | -H | Kinase A | 200 nM |

| 4 | -Br | -CH3 | Kinase B | >10 µM |

| 5 | -NH-Aryl | -Br | Antimicrobial | Moderate |

This is a representative table created for illustrative purposes based on general principles of medicinal chemistry and may not reflect actual experimental data.

Applications of 3 Bromo 6 Methyl 1h Indazole in Medicinal Chemistry and Drug Discovery

Role of 3-Bromo-6-methyl-1H-indazole as a Privileged Scaffold for Therapeutic Agent Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. The indazole core is widely recognized as such a scaffold. pharmablock.comresearchgate.net Its structure, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allows it to form key interactions within the active sites of diverse proteins, particularly kinases. pharmablock.com

The specific substitution pattern of this compound confers distinct properties that enhance its utility. The methyl group at the 6-position can influence solubility, metabolic stability, and steric interactions with the target protein. The bromine atom at the 3-position is a particularly important feature; it serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the systematic exploration of the surrounding chemical space. This strategic placement of functional groups makes this compound a favored starting point for building libraries of compounds aimed at a wide array of biological targets, including those involved in cancer, inflammation, and neurodegenerative diseases. rsc.orgnih.gov

Utilization as a Key Synthetic Intermediate in Pharmaceutical Development Pipelines

The chemical reactivity of this compound makes it a crucial intermediate in the synthesis of more complex pharmaceutical candidates. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. rsc.orgnih.gov These reactions allow for the facile introduction of aryl, heteroaryl, vinyl, and amino substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

For instance, in the synthesis of potential anti-cancer agents, 6-bromo-1H-indazole can be first iodinated at the 3-position to create an even more reactive intermediate. rsc.orgnih.gov This intermediate can then undergo Suzuki coupling reactions to link the indazole core to other molecular fragments, a common strategy in building complex kinase inhibitors. rsc.orgnih.gov The ability to selectively functionalize the indazole core at specific positions is a key advantage, and this compound provides a reliable and predictable platform for such synthetic elaborations.

Table 1: Synthetic Reactions Utilizing Bromo-Indazole Intermediates

| Reaction Type | Purpose in Drug Discovery | Example Reference |

|---|---|---|

| Suzuki Coupling | Introduction of aryl or heteroaryl groups to explore new binding interactions. | rsc.orgnih.gov |

| Heck Coupling | Formation of carbon-carbon bonds to introduce vinyl groups. | rsc.org |

| Iodination | Activation of the C3 position for subsequent coupling reactions. | rsc.orgnih.gov |

Contribution to the Design and Synthesis of Novel Kinase Inhibitors

The indazole scaffold is a hallmark of numerous kinase inhibitors, including several FDA-approved drugs like Pazopanib (B1684535) and Axitinib. pharmablock.comnih.gov Kinases play a central role in cellular signaling, and their dysregulation is a common factor in diseases like cancer. acs.orgucsf.edu The indazole ring is adept at mimicking the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. pharmablock.com

This compound serves as a foundational scaffold for the development of new kinase inhibitors. Synthetic strategies often involve using the bromine at the 3-position as an anchor point to introduce various side chains that can extend into different pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. nih.gov Research has shown that modifications at the C3 and C5/C6 positions of the indazole ring are critical for achieving high potency and desirable selectivity profiles against specific kinases, such as Tpl2 kinase or Akt. ucsf.edunih.gov The development of indazole derivatives as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases further underscores the importance of this scaffold in oncology drug discovery. nih.gov

Table 2: Examples of Indazole-Based Kinase Inhibitors

| Inhibitor Name | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology |

| Axitinib | VEGFR, PDGFR | Oncology |

| Merestinib | c-Met | Oncology |

Exploration in the Development of Agents for Infectious Diseases

Beyond oncology, the versatile biological activity of the indazole scaffold extends to the field of infectious diseases. researchgate.net Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. researchgate.net

One notable approach involves using 6-bromo-1H-indazole as a starting material to synthesize novel 1,2,3-triazole derivatives via "click chemistry." researchgate.net A study published in 2025 detailed the synthesis of a series of these hybrid molecules and reported that several of the synthesized compounds exhibited moderate to good inhibitory activity against different bacterial and fungal strains when compared to standard drugs. researchgate.net The mechanism of action for these indazole derivatives may involve the inhibition of key microbial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net Additionally, other indazole derivatives have been investigated for their potential as antileishmanial agents, targeting enzymes like trypanothione (B104310) reductase in the parasite. nih.gov

Strategies for Lead Compound Identification and Preclinical Optimization

The process of discovering a new drug often begins with a "hit" compound identified from a high-throughput screen, which is then optimized into a "lead" compound with more drug-like properties. This compound is integral to this process. Its derivatives are often included in screening libraries due to the known biological relevance of the indazole scaffold.

Once a hit containing the this compound core is identified, a process of systematic chemical modification begins to establish a Structure-Activity Relationship (SAR). nih.gov The bromine at C3 is particularly useful here, allowing medicinal chemists to rapidly synthesize a library of analogues where the bromo group is replaced with a multitude of different chemical moieties. By comparing the biological activity of these analogues, researchers can deduce which substitutions enhance potency, selectivity, and pharmacokinetic properties. For example, studies on Tpl2 kinase inhibitors involved modifying the C3 and C5 positions of an initial indazole hit to significantly improve its potency in both biochemical and cell-based assays. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to preclinical lead optimization.

Integration into Fragment-Based Drug Discovery and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that starts with identifying low-molecular-weight compounds ("fragments") that bind weakly to a biological target. rsc.orgnih.gov These fragments are then grown or linked together to produce a potent, high-affinity lead. The indazole nucleus is considered a privileged fragment for FBDD due to its favorable properties and ability to form effective interactions with protein targets. pharmablock.com this compound itself, or closely related structures, can be included in fragment screening libraries to serve as starting points for inhibitor design. acs.org

Scaffold hopping is another powerful strategy in medicinal chemistry used to identify new molecular cores that retain the biological activity of a known active compound but have a different, often patentable, chemical structure. nih.gov The indazole ring has proven to be a successful replacement for other heterocyclic scaffolds in scaffold hopping exercises, particularly for kinase inhibitors. pharmablock.com Starting with a known inhibitor containing a different core, chemists can replace that core with the this compound scaffold and then use the bromine atom as a point for re-attaching or modifying the necessary side chains to restore or improve biological activity. This approach can lead to compounds with improved properties, such as better solubility, lower toxicity, or a novel intellectual property position. dundee.ac.uk

Future Research Directions and Emerging Perspectives for 3 Bromo 6 Methyl 1h Indazole

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 3-Bromo-6-methyl-1H-indazole and its derivatives is poised to move beyond traditional batch methods towards more efficient, safer, and environmentally benign processes. Green chemistry principles are increasingly being integrated into synthetic route design. ijprt.org Advanced methodologies such as flow chemistry, microwave-assisted synthesis, and photocatalysis offer significant advantages.

Flow Chemistry: This technology enables reactions to be performed in a continuous manner, offering superior control over reaction parameters like temperature and pressure, which enhances safety and reproducibility. acs.orgvapourtec.com For the synthesis of indazoles, flow reactors can facilitate rapid optimization and scalable production on demand, which is particularly advantageous for creating libraries of derivatives for screening purposes. acs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. ajrconline.orgheteroletters.org This technique is particularly suitable for the synthesis of heterocyclic compounds like indazoles, providing a greener and more efficient alternative to methods that require harsh conditions. jchr.orgjchr.org

Sustainable Catalysis and C-H Activation: Future synthetic strategies will likely focus on minimizing the use of hazardous reagents and expensive transition metals. Methodologies such as transition-metal-free synthesis using simple catalytic systems are gaining traction. nih.gov Furthermore, direct C-H activation and functionalization represent a highly atom-economical approach to creating complex molecules. nih.govmdpi.com Rhodium-catalyzed C-H activation, for instance, has been shown to be an effective method for synthesizing functionalized indazoles from readily available precursors. nih.govrsc.org

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area of sustainable chemistry. rsc.org Photocatalytic methods can enable novel bond formations under mild conditions, and recent research has demonstrated its utility in the synthesis of indazole-containing ring systems through intramolecular N-N bond formation. acs.orgnih.govrsc.org

These advanced methodologies promise to make the synthesis of this compound and its analogs more efficient, cost-effective, and environmentally friendly.

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, rapid optimization. acs.orgvapourtec.com | High-throughput synthesis of derivative libraries for screening. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. ajrconline.orgheteroletters.org | Efficient and rapid production of the core scaffold and its analogs. |

| C-H Activation | High atom economy, direct functionalization of the core structure. nih.govnih.gov | Direct introduction of new functional groups onto the indazole ring. |

| Photocatalysis | Use of a clean energy source, mild reaction conditions. rsc.orgacs.org | Novel cyclization and functionalization strategies under green conditions. |

Exploration of Multi-Targeting Therapeutic Approaches Utilizing Indazole Scaffolds

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The development of multi-target drugs, which can modulate several biological targets simultaneously, represents a promising therapeutic strategy. acs.orgjchr.org The indazole scaffold is well-suited for this approach due to its versatile structure and ability to interact with various biological targets. nih.gov